molecular formula C20H18N2O4 B278582 N-{4-[2-(3-METHYLPHENOXY)ACETAMIDO]PHENYL}FURAN-2-CARBOXAMIDE

N-{4-[2-(3-METHYLPHENOXY)ACETAMIDO]PHENYL}FURAN-2-CARBOXAMIDE

Cat. No.: B278582
M. Wt: 350.4 g/mol
InChI Key: LFONODQAXAONKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[2-(3-METHYLPHENOXY)ACETAMIDO]PHENYL}FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring, a carboxylic acid group, and an amide linkage with a phenyl group substituted with a tolyloxy-acetylamino moiety. Furan derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(3-METHYLPHENOXY)ACETAMIDO]PHENYL}FURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(3-METHYLPHENOXY)ACETAMIDO]PHENYL}FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Pyridine, triethylamine

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

    Oxidation Products: Furanones, carboxylic acids

    Reduction Products: Dihydrofuran derivatives

    Substitution Products: Halogenated or nitrated phenyl derivatives

Mechanism of Action

The mechanism of action of N-{4-[2-(3-METHYLPHENOXY)ACETAMIDO]PHENYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[2-(3-METHYLPHENOXY)ACETAMIDO]PHENYL}FURAN-2-CARBOXAMIDE is unique due to its complex structure, which imparts specific biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

N-[4-[[2-(3-methylphenoxy)acetyl]amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C20H18N2O4/c1-14-4-2-5-17(12-14)26-13-19(23)21-15-7-9-16(10-8-15)22-20(24)18-6-3-11-25-18/h2-12H,13H2,1H3,(H,21,23)(H,22,24)

InChI Key

LFONODQAXAONKC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3

solubility

0.6 [ug/mL]

Origin of Product

United States

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